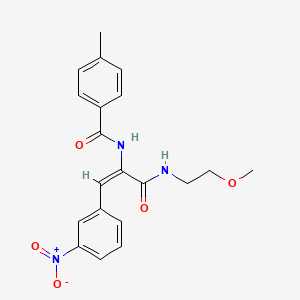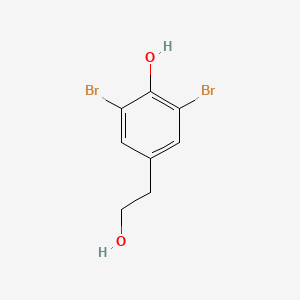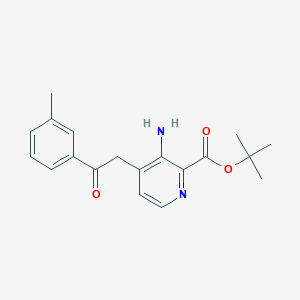
2-(2-Methoxyphenyl)-1-phenylethanol
Vue d'ensemble
Description
The compound “2-(2-Methoxyphenyl)-1-phenylethanol” is a type of organic compound. Organic compounds like this often have applications in various fields such as medicine, agriculture, and materials science .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized through reactions involving nucleophilic addition or condensation .Chemical Reactions Analysis
Chemical reactions involving similar compounds often involve processes like cycloadditions, asymmetric hydrogenation, and allylic substitution .Applications De Recherche Scientifique
Biotechnological Production
- 2-Phenylethanol, an aromatic alcohol with a rose-like fragrance, is extensively used in cosmetics, perfumes, and food industries. Traditionally produced by chemical synthesis, recent advances focus on microbial transformation as an environmentally friendly and "natural" alternative. Biotechnological production through the Ehrlich pathway and L-phenylalanine biotransformation has shown considerable progress, suggesting potential for large-scale, sustainable production methods (Hua & Xu, 2011).
Chemical Synthesis and Transformation
- Methoxylated phenylethanals, which include compounds similar to 2-(2-Methoxyphenyl)-1-phenylethanol, can undergo specific chemical transformations. For instance, treatment with concentrated hydrochloric acid can lead to the formation of methoxylated 2-phenylnaphthalenes, showcasing the compound's versatility in chemical synthesis (Maurin, Bailly, & Cotelle, 2005).
Lignin Degradation and Conversion
- 2-(2-Methoxyphenoxy)-1-phenylethanol is used as a model compound in the study of lignin degradation. Research has focused on catalytic processes to break down C–O ether bonds in lignin model compounds, which is crucial for the efficient conversion of lignin into valuable chemicals and fuels (Guo et al., 2019).
Genome Mining and Microbial Production
- Genomic approaches are being used to identify biosynthetic genes for 2-Phenylethanol in microbes like Enterobacter sp. This involves creating microbial cell factories for efficient production of 2-PE and its derivatives, an approach that can lay the foundation for industrial-scale production (Liu et al., 2018).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(2-methoxyphenyl)-1-phenylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O2/c1-17-15-10-6-5-9-13(15)11-14(16)12-7-3-2-4-8-12/h2-10,14,16H,11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDZOSZXAQKDQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CC(C2=CC=CC=C2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-butyl 4-[(1H-benzimidazol-2-ylamino)methyl]piperidine-1-carboxylate](/img/structure/B3258264.png)
![6'-methoxy-3',4'-dihydro-2'H-spiro[imidazolidine-4,1'-naphthalene]-2,5-dione](/img/structure/B3258277.png)



![1-ethyl-N-(3-methylpyridin-2-yl)-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B3258300.png)


![N-[5-(4-methoxybenzyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B3258321.png)




